molecular formula C10H9NO2 B8336536 3-Cyano-2,6-dimethylbenzoic acid

3-Cyano-2,6-dimethylbenzoic acid

Cat. No. B8336536
M. Wt: 175.18 g/mol
InChI Key: RAUSMYRQVNWHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04375476

Procedure details

A solution of 3-cyano-2,6-dimethylbenzoic acid (8.11 grams, 0.049 mole) in tetrahydrofuran (100 ml) was cooled to 0°. Borane (48.7 grams, 0.049 mole) in tetrahydrofuran was added dropwise over a 20 minute period. The mixture was allowed to come to room temperature, and water was added. Potassium carbonate was added to separate the layers. The aqueous layer was extracted with diethyl ether. The extract was added to the organic phase, which was dried over magnesium sulfate, filtered, and the solvent evaporated to give (3-cyano-2,6-dimethylphenyl)methanol (2.93 grams).
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH3:13])=[C:5]([C:9]([CH3:12])=[CH:10][CH:11]=1)[C:6](O)=[O:7])#[N:2].B.O.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[C:1]([C:3]1[C:4]([CH3:13])=[C:5]([CH2:6][OH:7])[C:9]([CH3:12])=[CH:10][CH:11]=1)#[N:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
8.11 g
Type
reactant
Smiles
C(#N)C=1C(=C(C(=O)O)C(=CC1)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
48.7 g
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
to separate the layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether
ADDITION
Type
ADDITION
Details
The extract was added to the organic phase, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=C(C(=CC1)C)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.